molecular formula CaCrH4O6 B1632875 Calcium chromate dihydrate CAS No. 8012-75-7

Calcium chromate dihydrate

Cat. No.: B1632875
CAS No.: 8012-75-7
M. Wt: 192.1 g/mol
InChI Key: BCFSVSISUGYRMF-UHFFFAOYSA-N
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Description

Overview of Calcium Chromate (B82759) Dihydrate within Inorganic Chemistry Contexts

From a chemical standpoint, calcium chromate dihydrate is the calcium salt of chromic acid. assignmentpoint.com The anhydrous form, calcium chromate (CaCrO₄), is a yellow powder, while the dihydrate consists of this salt with two molecules of water of crystallization. wikipedia.orgyoutube.com This hydration significantly influences its properties. The compound is classified as a hexavalent chromium compound, a key determinant of its chemical reactivity. wikipedia.orgyoutube.com

The synthesis of calcium chromate typically involves a salt metathesis reaction in an aqueous solution, for example, by reacting sodium chromate with calcium chloride. qsstudy.comyoutube.com This precipitation reaction yields the dihydrate form. qsstudy.comassignmentpoint.com

Na₂CrO₄ + CaCl₂ → CaCrO₄ + 2 NaCl qsstudy.com

The dihydrate can be converted to the anhydrous form by heating it to 200°C. qsstudy.comassignmentpoint.com Calcium chromate is a potent oxidizing agent, capable of reacting with organic compounds and reducing agents. qsstudy.comassignmentpoint.com In these reactions, the chromium(VI) center is reduced to chromium(III). qsstudy.comyoutube.com

The physical and chemical properties of calcium chromate are summarized in the table below.

PropertyValue
Chemical Formula CaCrO₄ (anhydrous) wikipedia.orgqsstudy.com
CaCrO₄·2H₂O (dihydrate) wikipedia.orgassignmentpoint.com
Molar Mass 156.072 g/mol (anhydrous) qsstudy.comyoutube.com
192.10 g/mol (dihydrate)
Appearance Bright yellow powder/solid wikipedia.orgqsstudy.comassignmentpoint.com
Crystal Structure Monoclinic (dihydrate) wikipedia.orgqsstudy.comyoutube.com
Solubility in water Dihydrate: 16.3 g/100 mL (20 °C) wikipedia.orgqsstudy.com
Anhydrous: 2.25 g/100 mL (20 °C) wikipedia.org
Other Solubilities Soluble in acid, practically insoluble in alcohol. wikipedia.orgqsstudy.com

This table is interactive. You can sort and filter the data.

Historical Trajectories of Academic Investigations into this compound

Academic inquiry into calcium chromate has historically focused on its fundamental properties, including its various hydrated forms and solubility characteristics. Early research identified and characterized not just the dihydrate but also other hydrated species. Studies described an α-dihydrate with a monoclinic crystal structure, isomorphous with gypsum, which could readily transform into a rhombic β-dihydrate. atomistry.com

Further investigations at the turn of the 20th century detailed the conditions under which different hydrates form and their relative stabilities. atomistry.com For instance, a rhombic monohydrate (CaCrO₄·H₂O) was observed to form from the β-dihydrate at 12°C. atomistry.com A hemihydrate (2CaCrO₄·H₂O) was also identified when the compound was in solution at 100°C. atomistry.com These studies highlighted the complexity of the calcium chromate-water system and established that the anhydrous form is the most stable, as the various hydrates are unstable with respect to it over time. atomistry.com

Later, in the 1970s, research became more application-oriented, particularly for its use in thermal batteries. ntis.govosti.gov These investigations focused on standardizing synthesis processes to produce calcium chromate with specific purity and physical characteristics. osti.gov Studies from this era explored variables such as reaction temperature, the effect of recycling reactants, and optimal drying procedures to ensure the final product met stringent specifications for its intended use. osti.govosti.gov

Current Research Frontiers and Unaddressed Challenges in this compound Studies

Modern research involving this compound is largely driven by its application as a corrosion inhibitor, particularly in primers for the aerospace and marine industries, and as an oxidizing agent in specialized applications like thermal batteries. assignmentpoint.comnih.gov Its function as a pigment, while historically significant, has diminished due to the recognized hazards of hexavalent chromium compounds. wikipedia.orgassignmentpoint.comyoutube.com

A primary research frontier involves the development of controlled synthesis methods to produce materials with tailored properties. For example, research continues into the formation of calcium chromate during high-temperature processes, such as in the calcination of certain industrial byproducts containing chromium. taylorandfrancis.com Understanding the mechanisms of its formation in complex chemical mixtures, such as cementitious systems, is another area of active study. taylorandfrancis.com

The principal challenge in any research involving calcium chromate is its classification as a toxic and carcinogenic substance due to the presence of Cr(VI). wikipedia.orgtaylorandfrancis.com This has spurred research into two main areas:

Encapsulation and Controlled Release: Developing methods to incorporate calcium chromate into coatings and materials in a way that minimizes exposure while maintaining its effectiveness as a corrosion inhibitor.

Alternative Materials: The overarching challenge is to find less hazardous compounds that can replicate the excellent corrosion-inhibiting properties of chromates, thereby reducing reliance on them.

Unaddressed challenges include a deeper understanding of the solid-state chemistry of its various hydrates and their precise roles in different chemical processes. atomistry.com Further investigation into its electrochemical behavior is also critical for optimizing its performance as a depolarizer in thermal batteries.

Properties

IUPAC Name

calcium;dioxido(dioxo)chromium;dihydrate
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InChI

InChI=1S/Ca.Cr.2H2O.4O/h;;2*1H2;;;;/q+2;;;;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFSVSISUGYRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-][Cr](=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CaCrO4.2H2O, CaCrH4O6
Record name CALCIUM CHROMATE DIHYDRATE
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Related CAS

13765-19-0 (Parent)
Record name Calcium chrome(VI) dihydrate
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DSSTOX Substance ID

DTXSID7074872
Record name Calcium chromate dihydrate
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Molecular Weight

192.10 g/mol
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Physical Description

Calcium chromate dihydrate is a bright yellow powder. Loses water at 392 °F (200 °C).
Record name CALCIUM CHROMATE DIHYDRATE
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Solubility

Soluble (NTP, 1992)
Record name CALCIUM CHROMATE DIHYDRATE
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CAS No.

8012-75-7, 10060-08-9
Record name CALCIUM CHROMATE DIHYDRATE
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Record name Calcium chrome(VI) dihydrate
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Melting Point

392 °F (loses 2H2O) (NTP, 1992)
Record name CALCIUM CHROMATE DIHYDRATE
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Synthetic Methodologies and Crystallization Science of Calcium Chromate Dihydrate

Advanced Synthetic Routes to Calcium Chromate (B82759) Dihydrate

The synthesis of calcium chromate dihydrate can be achieved through various chemical pathways, each offering distinct advantages concerning precursor availability, reaction conditions, and final product purity. These methods range from aqueous precipitation reactions to high-temperature solid-state processes.

A primary and extensively studied method for synthesizing calcium chromate involves metathesis, or double displacement, reactions in an aqueous solution, leading to the precipitation of the product. These processes are governed by the solubility equilibrium of the salt, which can be manipulated by controlling the pH and temperature of the reaction medium.

One common approach involves the reaction of a soluble calcium salt with a soluble chromate salt. For instance, calcium chloride can be reacted with sodium chromate, causing the less soluble calcium chromate to precipitate out of the solution. osti.gov The precipitate is then washed to remove soluble impurities, such as sodium chloride. osti.gov

Another widely documented precipitation method is the reaction of calcium hydroxide (B78521), Ca(OH)₂, with chromic acid (CrO₃) or ammonium (B1175870) chromate, (NH₄)₂CrO₄. osti.govosti.gov In a process developed for producing thermal battery-grade material, aqueous chromium trioxide is first reacted with ammonium hydroxide to form ammonium chromate. google.com This reaction is controlled by adding the ammonium hydroxide at a rate that maintains a temperature of approximately 65°C to 75°C until a neutral pH of about 7 is reached. Subsequently, an aqueous suspension of calcium hydroxide is added to the ammonium chromate solution. This second stage is also temperature-controlled, typically between 65°C and 70°C, and the reaction is driven to completion by maintaining a basic pH of 10 to 11, which ensures the formation of the chromate rather than the dichromate. google.com This method has been shown to produce calcium chromate with purities ranging from 96.2% to 97.6%. google.com

The yield and purity of the precipitated calcium chromate are highly sensitive to reaction conditions. A reaction between calcium hydroxide and excess chromic acid resulted in a low yield of 46% due to the moderate solubility of calcium chromate in the resulting acidic solution (pH 6.0). osti.gov In contrast, processes utilizing ammonium chromate and slaked lime have achieved yields as high as 91%. osti.gov The temperature during precipitation and subsequent cooling also plays a critical kinetic role. A patented method highlights producing a stable calcium dichromate solution first, which is then cooled to below 5°C before adding further calcium hydroxide to precipitate calcium chromate, thereby controlling the particle characteristics. google.com

Reactant 1Reactant 2TemperatureFinal pHPurity/YieldReference
Ammonium ChromateCalcium Hydroxide65-70°C10-1196.2-97.6% Purity google.com
Chromic AcidCalcium Hydroxide-6.046% Yield osti.gov
Chromic AcidCalcium Hydroxide<5°C-- google.com
Ammonium ChromateSlaked Lime--91% Yield osti.gov

Hydrothermal synthesis is an advanced technique that utilizes high-temperature, high-pressure water as a reaction medium to crystallize materials. While specific studies focusing exclusively on the hydrothermal synthesis of this compound are not extensively detailed in the provided literature, the principles of this method, as applied to other calcium phosphate (B84403) and sulfate (B86663) compounds, offer insight into its potential pathways. researchgate.netrsc.org Hydrothermal processes can facilitate the direct crystallization of desired phases and control particle morphology and size. researchgate.net

For calcium compounds, hydrothermal treatment can drive phase transformations from less stable precursors to more stable crystalline forms. researchgate.net For example, in the synthesis of other calcium-based materials, amorphous precursors or metastable hydrates can be transformed into well-defined crystalline structures under hydrothermal conditions. researchgate.net The key parameters influencing these transformations are temperature, reaction time, pH, and precursor concentration. researchgate.net It is plausible that a similar pathway could be employed for calcium chromate, where an initially precipitated amorphous or anhydrous phase is transformed into the stable dihydrate form under controlled hydrothermal conditions, promoting high crystallinity. researchgate.net

Solid-state reactions provide an alternative, non-aqueous route to anhydrous calcium chromate, which can subsequently be hydrated if desired. These reactions involve the high-temperature calcination of solid precursors. A typical solid-state synthesis involves heating a mixture of calcium oxide (CaO) and chromium(III) oxide (Cr₂O₃) in an oxidizing atmosphere. researchgate.net

Research has shown that the reaction between CaO and Cr₂O₃ begins at temperatures as low as 773 K (500°C), becoming more rapid above 1173 K (900°C). researchgate.net The final product is highly dependent on the reaction temperature and oxygen potential. At 1173 K, the primary product is calcium chromate (CaCrO₄), with unoxidized chromium remaining as Cr₂O₃. researchgate.net However, at higher temperatures, the formation of calcium chromate (Ca₃(CrO₄)₂) becomes more favorable, and unoxidized chromium tends to form calcium chromite (CaCr₂O₄). researchgate.net The tendency to form CaCrO₄ is enhanced by increasing the oxygen potential and the basicity of the reaction mixture. researchgate.net

ReactantsTemperatureAtmospherePrimary ProductsReference
CaO + Cr₂O₃1173 K (900°C)OxidizingCaCrO₄, Cr₂O₃ researchgate.net
CaO + Cr₂O₃> 1173 KOxidizingCa₃(CrO₄)₂, CaCr₂O₄ researchgate.net
CaO + Cr₂O₃850-950°CHigh Oxygen PotentialCaCrO₄ researchgate.net

The synthesis of calcium chromate can be integrated into waste valorization schemes, utilizing industrial byproducts as raw materials. This approach offers both economic and environmental benefits. Chromium-rich wastes, such as tannery sludge, can serve as the chromium source. researchgate.net Through incineration of this sludge under an air atmosphere at temperatures between 300°C and 500°C, the chromium can be oxidized to form hexavalent chromium species, including CaCrO₄. researchgate.net

Similarly, calcium-rich industrial wastes like dolomite (B100054) (CaMg(CO₃)₂) and gypsum waste can be processed to provide the necessary calcium precursor. mdpi.com Dolomite can be calcined at high temperatures (e.g., 800°C) to decompose it into calcium oxide and magnesium oxide. mdpi.com The resulting calcium oxide can then be used in solid-state or aqueous reactions to synthesize calcium chromate. This strategy not only produces the desired chemical but also helps mitigate the environmental impact of solid waste disposal. mdpi.com

Control of Hydrate (B1144303) Formation and Anhydrous Phase Generation

The specific hydration state of calcium chromate, whether it is the dihydrate (CaCrO₄·2H₂O) or the anhydrous form (CaCrO₄), is determined by a delicate interplay of thermodynamic stability and kinetic factors during its synthesis and drying.

Thermodynamically, the stable phase of a compound is dictated by conditions such as temperature and water activity. For many hydrated salts, the dihydrate is the stable form at lower temperatures in the presence of water, while the anhydrous form becomes more stable at higher temperatures. The transition temperature between this compound and its anhydrous form is a critical thermodynamic parameter. The dissolution of calcium chromate is also influenced by temperature and pH; its solubility in water generally increases with temperature, while in acidic solutions (pH 1.92 to 4.07), its dissolution can reach 100%. researchgate.netresearchgate.net

Kinetics, however, often play a more decisive role in the phase that is ultimately isolated. The precipitation of a crystalline hydrate from solution is not always a direct process. Studies on analogous compounds, such as calcium sulfate, show that precipitation can proceed through a series of metastable intermediates. rsc.orgresearchgate.net The initial precipitate may be an amorphous phase, which then sequentially transforms into a less hydrated form (like a hemihydrate) before finally converting to the thermodynamically stable dihydrate. rsc.orgresearchgate.net The lifetime of these transient phases can be very short, making them difficult to detect without specialized, time-resolved analysis. researchgate.net

The control of the final hydration state therefore depends on manipulating the kinetics of these potential transformation pathways.

Temperature: Low temperatures during precipitation, such as the sub-5°C conditions used in some methods, can favor the kinetic trapping of a specific hydrate by slowing down transformation processes. google.com Conversely, drying the final product at elevated temperatures (e.g., 110°C) is a common method to deliberately drive off water and produce the anhydrous phase. osti.govgoogle.com

Reaction/Aging Time: Allowing the precipitate to age in the mother solution can provide the necessary time for the transformation from a metastable precursor to the stable dihydrate phase to occur. mdpi.com

In essence, while thermodynamics dictates which phase is ultimately the most stable, kinetic factors determine whether that state is reached and which, if any, metastable phases (including amorphous or anhydrous forms) are formed and isolated along the way.

FactorInfluence on Hydration StateMechanismReference
Temperature Higher temperatures favor the anhydrous phase; lower temperatures favor the dihydrate.Thermodynamics: Shifts equilibrium towards the less hydrated form at higher T. Kinetics: Controls the rate of phase transformations. osti.govgoogle.commdpi.com
pH Affects the solubility and stability of precursor ions and solid phases.Thermodynamics: Influences the dissolution equilibrium of CaCrO₄. researchgate.netresearchgate.net
Aging Time Longer aging can promote the transformation to the most stable hydrate form.Kinetics: Allows time for metastable intermediates to convert to the stable phase. researchgate.netmdpi.com
Precursors The nature of the initial reactants can lead to different precipitation pathways.Kinetics: May favor the formation of different amorphous or crystalline intermediates. rsc.orgwashu.edu

Impact of Reaction Parameters on Crystalline Form

The formation of specific crystalline forms of calcium chromate, including its dihydrate, is highly sensitive to the parameters of the chemical reaction. Temperature and pH are primary controlling factors that dictate the hydration state, crystallinity, and purity of the resulting product.

In aqueous environments, calcium chromate is typically produced via a salt metathesis reaction between a soluble calcium salt, like calcium chloride (CaCl₂), and a soluble chromate, such as sodium chromate (Na₂CrO₄). wikipedia.org The dihydrate form is generally obtained from such aqueous solutions. wikipedia.org However, the precise crystalline nature is subject to the thermal and chemical conditions of the reaction. For instance, studies on gels containing calcium and chromium have shown that heating can progressively transform an amorphous phase into a crystalline one. An amorphous phase of calcium chromate was observed at 300°C, which, upon heating to 600°C, evolved into crystalline nanorods of CaCrO₄. researchgate.net The dihydrate itself loses its water of crystallization to form the anhydrous salt at 200°C. wikipedia.org

The pH of the reaction medium plays a crucial role in both the yield and purity of the product. The synthesis process involving the neutralization of chromic acid with calcium hydroxide can result in low yields if excess acid leads to a final pH around 6.0, as calcium chromate exhibits moderate solubility in acidic solutions. Conversely, a patented process highlights a method where an aqueous solution of ammonium chromate is reacted with a calcium hydroxide suspension, maintaining a temperature of 65° to 70°C until a pH of 10 to 11 is achieved, ensuring a more complete precipitation.

Another patented method designed to produce a specific form of calcium chromate for use as a corrosion inhibitor emphasizes the importance of low temperatures. In this process, a solution of calcium dichromate is first formed and then cooled to below 5°C before the final addition of calcium hydroxide to precipitate the desired calcium chromate. This careful temperature control is noted to be critical for obtaining a product with specific properties, such as coarse particles and neutral reaction.

The table below summarizes the influence of key reaction parameters on the resulting crystalline form of calcium chromate.

ParameterConditionEffect on Crystalline FormReference
TemperatureAqueous solution, ambientFormation of this compound (CaCrO₄·2H₂O). wikipedia.org
TemperatureHeating gel precipitate from 300°C to 600°CTransition from an amorphous phase to crystalline CaCrO₄ nanorods. researchgate.net
TemperatureHeating dihydrate to 200°CDehydration to form anhydrous CaCrO₄. wikipedia.org
TemperatureMaintaining 65-75°C during synthesisControlled reaction to produce a high-purity product.
TemperatureCooling below 5°C during synthesisFormation of a specific, coarse-particle form for corrosion inhibition.
pHAcidic (e.g., pH 6.0)Reduced yield due to increased solubility of calcium chromate.
pHAlkaline (e.g., pH 10-11)Promotes complete precipitation and high yield.

Crystallization Kinetics and Growth Mechanisms in Complex Systems

While specific kinetic studies on calcium chromate are limited, extensive research on analogous calcium-based minerals such as calcium sulfate (gypsum), calcium phosphate, and calcium oxalate (B1200264) provides critical insights into the potential mechanisms at play. For these compounds, crystallization is known to proceed via classical nucleation theory, where stable nuclei form after an initial induction period, followed by growth controlled by surface integration or diffusion. The rate of crystallization is strongly dependent on the degree of supersaturation, temperature, and the presence of impurities or additives. researchgate.netresearchgate.net In many cases, crystal growth can be size-dependent, and the presence of other species in the solution can alter the growth mechanism from a simple ionic addition to more complex surface adsorption and blocking phenomena. researchgate.net

Inhibition and Promotion of Crystallization by Co-existing Ions

The presence of co-existing ions in the crystallization medium can either hinder (inhibit) or accelerate (promote) the nucleation and growth of this compound crystals.

Promotion of Crystallization: The promotion of crystallization is often driven by the "common ion effect." In studies of calcium sulphate dihydrate, the presence of salts sharing a common ion (either Ca²⁺ or SO₄²⁻) acts as an accelerator for the crystallization process. This occurs because the addition of a common ion increases the supersaturation of the solution with respect to the precipitating salt, thereby thermodynamically favoring and speeding up nucleation and growth. In the context of calcium chromate synthesis, intentionally increasing the concentration of either calcium or chromate ions can be used to drive the precipitation reaction to completion.

Inhibition of Crystallization: Inhibition is a more complex phenomenon where co-existing ions or molecules interfere with the crystallization process. This can happen through several mechanisms:

Surface Adsorption: Inhibitor ions can adsorb onto the active growth sites of a crystal face, physically blocking the addition of lattice ions and slowing or stopping further growth. Research on calcium sulfate and calcium oxalate has shown that ions like Fe³⁺, Zn²⁺, and citrate (B86180) can act as potent inhibitors. researchgate.netrsc.org For instance, citrate has been found to form a protective layer on the surface of calcium oxalate dihydrate crystals, delaying their transformation into the more stable monohydrate form. rsc.org

Structural Incorporation: Foreign ions with similar charge and size to the lattice ions can sometimes be incorporated into the crystal lattice. This can induce strain and defects, altering the crystal's morphology and potentially retarding its growth. For example, Zn²⁺ has been shown to substitute for Ca²⁺ in the calcium oxalate dihydrate lattice, causing a structural compression that stabilizes the dihydrate phase. rsc.org

In the common synthesis of calcium chromate from calcium chloride and sodium chromate, the resulting solution contains Na⁺ and Cl⁻ as co-existing ions. While their specific inhibitory or promotional effects on calcium chromate crystallization are not well-documented, the general principles observed in other calcium salt systems suggest they are not inert and can influence the kinetics and final product characteristics.

Chemical Reactivity and Transformation Mechanisms of Calcium Chromate Dihydrate

Redox Chemistry and Oxidation-Reduction Potentials

Calcium chromate (B82759) (CaCrO₄) is a strong oxidizing agent due to the presence of chromium in its +6 oxidation state. laboratorynotes.comwikipedia.org This high oxidation state makes the compound reactive towards various reducing agents, driving its participation in redox reactions. The standard oxidation state for chromium in calcium chromate is +6, while calcium maintains a +2 state and oxygen a -2 state. youtube.com

As a potent oxidizing agent, calcium chromate dihydrate can react with reducing agents, which can lead to the generation of heat and gaseous products. noaa.gov Such reactions can be vigorous, and in some cases, rapid or even explosive, particularly if initiated by heat, a spark, or a catalyst. noaa.gov Explosive mixtures can form with reducing agents, which may remain stable for long periods until initiated. noaa.gov

Calcium chromate is capable of oxidizing organic compounds; for instance, it can convert alcohols into their corresponding carbonyl compounds. wikipedia.org It also reacts with a variety of inorganic reducing agents. noaa.gov Its reactivity extends to violent reactions with active metals, cyanides, esters, and thiocyanates. noaa.gov Specifically, solid calcium chromate reacts explosively with hydrazine (B178648) and burns violently when mixed with boron and ignited. wikipedia.org During these oxidation processes, the chromium(VI) center in the chromate ion is reduced. wikipedia.org

The transformation of hexavalent chromium [Cr(VI)] to the more stable trivalent state [Cr(III)] is a key aspect of its chemistry. wikipedia.org In the course of oxidizing other substances, the chromium atom in calcium chromate is reduced from the +6 oxidation state to the +3 oxidation state. wikipedia.org This reduction can be achieved using various reducing agents, such as ascorbic acid or sodium/potassium sulfites and metabisulfites. sciencemadness.org

The reduction process is not always a direct conversion. Studies on the reduction of Cr(VI) have shown the formation of intermediate chromium species, such as pentavalent [Cr(V)] and tetravalent [Cr(IV)] chromium. nih.gov The reduction of Cr(VI) by cellular reductants like glutathione (B108866) (GSH) can generate these intermediates along with radicals. nih.gov It is believed that the critical steps leading to DNA damage by hexavalent chromium compounds occur during this conversion from chromium(VI) to chromium(III). nih.gov

Conversely, Cr(III) can be oxidized back to Cr(VI). A common laboratory method involves treating a solution containing Cr(III) ions with an excess of a strong base, like sodium hydroxide (B78521), to form hexahydroxochromate(III) ions. chemguide.co.uk This solution is then warmed with an oxidizing agent such as hydrogen peroxide, which converts the Cr(III) to Cr(VI) in the form of chromate ions, typically observed as a bright yellow solution. chemguide.co.uklibretexts.org

Thermal Decomposition and Dehydration Pathways

The thermal stability of this compound is characterized by distinct stages of water loss and eventual decomposition of the anhydrous salt. Analytical techniques such as Thermogravimetric Analysis (TGA) are essential for studying these transformations. osti.govebatco.com

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing clear insights into its thermal decomposition. For this compound (CaCrO₄·2H₂O), the first significant thermal event is the loss of its water of hydration. The dihydrate form loses its water molecules to become anhydrous calcium chromate (CaCrO₄) at approximately 200°C (392°F). noaa.govwikipedia.org

More detailed thermoanalytical investigations have revealed further complexities. TGA has been shown to be an effective quality control tool, capable of screening calcium chromate samples to ensure an assay value of at least 97.0% CaCrO₄. osti.gov Studies have also observed an unusual weight loss occurring between 400°C and 600°C for many calcium chromate samples. While initially suspected to be from the decomposition of calcium hydroxide (Ca(OH)₂), further analysis confirmed this was not the primary cause. osti.gov Instead, this weight loss is attributed to the volatilization of water trapped within the calcium chromate crystal lattice. osti.gov The decomposition of the resulting anhydrous calcium chromate would occur at much higher temperatures, eventually yielding products such as calcium oxide. For comparison, the decomposition of calcium carbonate (CaCO₃) to calcium oxide (CaO) and carbon dioxide begins around 600°C and is complete by about 850°C. ugr.esresearchgate.net

Temperature Range (°C)ProcessCompound TransformationSource
~200DehydrationCaCrO₄·2H₂O → CaCrO₄ + 2H₂O noaa.gov, wikipedia.org
400 - 600Volatilization of Trapped WaterRelease of H₂O from crystal lattice osti.gov

To identify the volatile species responsible for the mass losses observed during TGA, the evolved gases can be analyzed using a mass spectrometer. osti.gov This technique was crucial in interpreting the TGA curves of calcium chromate. osti.gov Mass spectrometry confirmed that the gaseous product evolved during the weight loss between 400°C and 600°C was indeed water (H₂O). osti.gov This finding clarified that the event was a physical process (volatilization of trapped water) rather than a chemical decomposition of an impurity like calcium hydroxide. osti.gov

In contrast, studies on other compounds like calcium oxalate (B1200264) using TGA coupled with mass spectrometry show a more complex evolution of gases. The decomposition of anhydrous calcium oxalate (CaC₂O₄) proceeds first to calcium carbonate (CaCO₃) with the release of carbon monoxide (CO), followed by the decomposition of calcium carbonate to calcium oxide (CaO) with the release of carbon dioxide (CO₂). researchgate.net This highlights how evolved gas analysis is essential for correctly identifying the successive reactions in a thermal decomposition pathway.

Dissolution Kinetics and Solubility in Aqueous Media

The dissolution of calcium chromate in water is a critical parameter for both its industrial application and its environmental behavior. It is described as being soluble in water and acids. wikipedia.orgsciencemadness.org

Research into its dissolution kinetics shows that the process is highly dependent on temperature. researchgate.net An investigation conducted in an autoclave demonstrated that calcium chromate dissolves much more rapidly at boiling temperatures. researchgate.net Interestingly, its solubility was found to decrease monotonously as the temperature increases from 110°C to 160°C. researchgate.net The rate of dissolution is also influenced by pH. In acidic solutions (pH 1.92 to 4.07), the dissolution ratio of CaCrO₄ can reach 100%, while in less acidic conditions (pH 5.48 to 7.26), it falls to 50-55%. researchgate.net In alkaline solutions, the dissolution ratio gradually increases as the pH rises from 8.5 to 12. researchgate.net The kinetics of dissolution for sparingly soluble salts like calcium oxalate dihydrate have been shown to be proportional to the relative undersaturation of the solution and can be controlled by a surface reaction, a principle that may also apply here. nih.gov

Temperature (°C)Solubility of CaCrO₄·2H₂O (g/100 mL)Source
2016.3 wikipedia.org
4018.2 wikipedia.org

An empirical equation can be used to fit the data on its dissolution rate. researchgate.net When calcium chromate dissolves, an equilibrium exists between the chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, particularly in acidic or alkaline solutions. researchgate.net

pH-Dependent Solubility Behavior in Acidic and Alkaline Solutions

The solubility of this compound is significantly influenced by the pH of the aqueous solution. In acidic environments, its solubility increases. researchgate.net This is due to the reaction of the chromate ions (CrO₄²⁻) with hydrogen ions (H⁺) to form dichromate ions (Cr₂O₇²⁻) and hydrogen chromate ions (HCrO₄⁻), which shifts the dissolution equilibrium. wikipedia.orgdigipac.ca The addition of a strong acid, such as sulfuric acid, to a solution containing calcium chromate can lead to the formation of chromic acid or chromium trioxide, with the concurrent precipitation of calcium sulfate (B86663) if the concentration is sufficient. sciencemadness.orgyou-iggy.com Studies have shown that in sulfuric acid solutions at temperatures between 30°C and 50°C, the dissolution of calcium chromate reaches 100% at a pH range of 1.92 to 4.07. researchgate.net However, in less acidic conditions (pH 5.48 to 7.26), the dissolution rate drops to approximately 50% to 55%. researchgate.net

Table 1: Dissolution of Calcium Chromate in H₂SO₄ Solution (30°C - 50°C)

pH RangeDissolution Ratio
1.92 - 4.07100%
5.48 - 7.2650% - 55%

Speciation of Chromate and Dichromate Ions in Solution Equilibrium

In an aqueous solution, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a dynamic equilibrium. wikipedia.orgchemedx.org The position of this equilibrium is primarily dependent on the pH of the solution. wikipedia.org The governing chemical equation for this equilibrium is:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) digipac.ca

In alkaline solutions, the concentration of hydrogen ions (H⁺) is low, which, according to Le Chatelier's principle, shifts the equilibrium to the left, favoring the formation of the yellow chromate ion (CrO₄²⁻). chemedx.orgyoutube.com Conversely, in acidic solutions, the increased concentration of H⁺ ions drives the equilibrium to the right, leading to the formation of the orange dichromate ion (Cr₂O₇²⁻). chemedx.orgdigipac.ca This change in speciation is visibly observed as a color change from yellow to orange upon acidification. youtube.com

The hydrogen chromate ion (HCrO₄⁻) also participates in this equilibrium as a weak acid with a pKa of approximately 5.9. wikipedia.org It is in equilibrium with both the chromate and dichromate ions:

HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺ wikipedia.org 2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O wikipedia.org

In strongly acidic solutions, further condensation reactions can occur, leading to the formation of trichromates (Cr₃O₁₀²⁻) and tetrachromates (Cr₄O₁₃²⁻). wikipedia.org The specific species present in a solution of this compound is therefore a function of both pH and the total chromium concentration. wikipedia.org

Table 2: Chromate-Dichromate Equilibrium Shift with pH

ConditionPredominant IonObserved ColorEquilibrium Shift
Acidic (Increased H⁺)Dichromate (Cr₂O₇²⁻)OrangeRight
Alkaline (Decreased H⁺)Chromate (CrO₄²⁻)YellowLeft

Reactions with Specific Chemical Classes and Materials

Interactions with Active Metals, Cyanides, Esters, and Thiocyanates

Calcium chromate is a strong oxidizing agent and reacts with various chemical classes. wikipedia.orgnih.gov

Active Metals: As an oxidizer, calcium chromate can react with reducing agents like active metals. wikipedia.org For instance, when mixed with boron and ignited, it burns violently, indicating a strong redox reaction. wikipedia.org In the context of galvanized steel, chromate treatments are used to passivate the zinc surface. A redox reaction occurs at acidic pH where hexavalent chromium is reduced to trivalent chromium while the zinc is oxidized. galvanizeit.org

Cyanides: The reaction of chromates with cyanides typically involves a reduction of the chromium species. For example, potassium chromate can be reduced to chromium(III) hydroxide, which is then reacted with acetic acid to form chromium(III) acetate. This intermediate can then be reacted with aqueous potassium cyanide to form potassium hexacyanochromate(III). youtube.com The reaction of chromium(II)-cyanide complexes with oxidizing agents like hydrogen peroxide has also been studied. acs.org

Esters: Chromate esters are formed as intermediates in the oxidation of alcohols by chromic acid. wikipedia.orgmasterorganicchemistry.com These esters are generally unstable and readily undergo redox reactions, especially if an alpha C-H bond is present. wikipedia.org The formation of a chromate ester involves the reaction of an alcohol with a chromium(VI) species. libretexts.org The stability and reactivity of these esters have been studied, particularly for tertiary alcohols where the absence of an alpha hydrogen can lead to more stable, isolable esters. acs.orgacs.org

Thiocyanates: In molten potassium thiocyanate (B1210189) at 200°C, chromium(VI) compounds like potassium chromate are reduced to chromium(III) species. rsc.org The initial product is often a soluble green form which then precipitates as chromium(III) oxide. rsc.org Further reaction with the melt can lead to the formation of chromium(III) sulfide (B99878). rsc.org The reaction of chromium(III) ions with thiocyanate in aqueous-methanol mixtures has also been investigated, leading to the formation of various isothiocyanatochromium(III) complexes. acs.orgacs.org

Reactivity in Hydrating Cementitious Systems

In hydrating cementitious systems, calcium chromate's reactivity is complex and primarily linked to the hydration of aluminate phases. During clinker production, trivalent chromium can be oxidized to hexavalent chromium, forming soluble chromates like calcium chromate. zkg.demapei.com

When cement is mixed with water, the high pH (12.5-13.5) influences the chromate chemistry. zkg.de The chromate ions (CrO₄²⁻) can be incorporated into the structure of cement hydration products, particularly the aluminate-ferrite-monosubstitute (AFm) phases and ettringite. mapei.comnih.gov Specifically, chromate can substitute for sulfate in these phases. nih.gov Studies have shown that tricalcium aluminate (C₃A) can immobilize hexavalent chromium from a solution, with the chromium being incorporated into the C₄AH₁₉ phase. mapei.com

The presence of sulfates, typically from gypsum added to cement, competes with chromate for incorporation into the AFm and ettringite structures. nih.gov An increase in sulfate concentration can lead to the release of previously immobilized chromate. mapei.com The alkali content of the cement also plays a crucial role. Alkalis can react to form more soluble chromates, such as sodium chromate, and can promote the dissolution of gypsum, thereby increasing the release of chromate ions. nih.gov The immobilization of chromate is most effective in a pH range of 10.5 to 13.5. researchgate.net Below a pH of 10, the stability of AFm and C-S-H phases decreases, leading to reduced chromate binding. researchgate.net

Advanced Materials Applications and Catalytic Investigations Involving Calcium Chromate Dihydrate

Role in Corrosion Inhibition Mechanisms

Calcium chromate (B82759) is utilized as a corrosion inhibitor, often as part of a chromate conversion coating process. wikipedia.org Chromate-based inhibitors are known for their effectiveness in protecting various metals and alloys from corrosion. eminentcoating.comresearchgate.net They are classified as passivators and function as both anodic and cathodic inhibitors. researchgate.nettribology.rs

Surface Passivation and Film Formation Chemistry

The primary mechanism of corrosion inhibition by chromates involves the formation of a protective, passive oxide layer on the metal surface. eminentcoating.comsungplastic.com This process, known as chromate passivation, chemically converts the active metal surface into a more inert state. eminentcoating.combwb-group.com When a metal is immersed in a chromate solution, a redox reaction occurs. For instance, with aluminum, chromate ions react with the metal to form aluminum oxide and chromium(III) ions.

The resulting passive film is a composite mixture, typically composed of hydrated chromium(III) oxide and the oxide of the base metal (e.g., aluminum(III) oxide). This thin, stable layer acts as a physical barrier, preventing the metal from further oxidation and damage from the corrosive environment. eminentcoating.comsungplastic.com The film's formation is a film-repairing reaction; the reduction of chromate ions within the oxide film helps to maintain its integrity. This protective layer also improves the adhesion properties for subsequent coatings like paint. eminentcoating.com

The chemistry involves the hexavalent chromium (Cr(VI)) in the calcium chromate being reduced to the more stable trivalent chromium (Cr(III)) state, which is incorporated into the passive film. wikipedia.org

Electrochemical Aspects of Chromate-Based Inhibitors

From an electrochemical standpoint, chromate inhibitors function by influencing both the anodic and cathodic reactions that drive corrosion. researchgate.net The addition of chromate to a corrosive solution can significantly alter the polarization behavior of the metal. researchgate.netampp.org Polarization curves, which plot the potential of a metal against the current flowing, are used to study these effects. researchgate.netjst.go.jppalmsens.com

Chromate inhibitors are effective at reducing the rate of the cathodic reaction, which is often the reduction of oxygen in neutral solutions. researchgate.net They are also considered anodic inhibitors because they slow down the oxidation (dissolution) of the metal. tribology.rs This dual action is achieved by the formation of the passive film, which increases the electrical resistance at the metal-solution interface. Specifically, passive films formed in chromate solutions have been found to exhibit higher electronic resistance compared to films formed by other means.

The presence of chromate can shift the corrosion potential (Ecorr) and reduce the corrosion current density (icorr). As shown in potentiodynamic polarization studies, chromated surfaces exhibit lower current densities compared to unchromated surfaces when exposed to a corrosive medium like a sodium chloride solution. researchgate.net This indicates a significant decrease in the rate of corrosion. The table below summarizes the effect of a chromate conversion coating on the electrochemical parameters of a zinc-iron alloy.

Table 1: Electrochemical Data for Unchromated and Chromated Zn-Fe Alloy

Sample Corrosion Potential (Ecorr) (V vs. SCE) Corrosion Current (icorr) (A/cm²)
Unchromated -0.93 3.1 x 10⁻⁵
Chromated -0.85 1.6 x 10⁻⁷

Data derived from polarization curves in 3.5% NaCl solution. researchgate.net

The study of these systems often involves Electrochemical Impedance Spectroscopy (EIS), a technique that uses a small amplitude AC signal to probe the electrochemical interface. jmaterenvironsci.comresearchgate.net EIS can determine parameters like charge transfer resistance, which is inversely related to the corrosion rate, and double-layer capacitance. jmaterenvironsci.com An increase in charge transfer resistance upon adding an inhibitor indicates the formation of a protective adsorbed layer on the metal surface. jmaterenvironsci.com

Catalytic Activity and Mechanism Studies

Chromium-based compounds, including calcium chromate, are recognized for their catalytic properties in various chemical reactions. alfachemic.comsigmaaldrich.com The variable oxidation states of chromium (commonly Cr(VI), Cr(III), and Cr(II)) allow it to participate in diverse catalytic cycles. alfachemic.com

Heterogeneous Oxidation Reactions Catalyzed by Chromium-Containing Compounds

Chromium-based catalysts are effective in a range of heterogeneous oxidation reactions. rsc.org Calcium chromate acts as an oxidizing agent, where the Cr(VI) center is reduced to Cr(III) while oxidizing other substances like alcohols to carbonyl compounds. wikipedia.org This property is harnessed in catalysis. For example, chromium-based catalysts are employed in the oxidation of alkenes and volatile organic compounds. rsc.org

A significant application of supported chromium catalysts is in ethylene (B1197577) polymerization, such as the Phillips catalyst, which consists of chromium oxide on a silica (B1680970) support. wikipedia.orgnih.gov While this is a polymerization reaction, it involves the initial oxidation state of chromium and its interaction with the reactants. nih.gov The catalytic cycle involves the reduction of Cr(VI) to active Cr(II) or Cr(III) sites that initiate the reaction. nih.gov Chromium catalysts are also used for various hydrocarbon dehydrogenation reactions. alfachemic.com

Support Effects and Catalyst Design Considerations

Research has shown clear evidence of chemical interactions between chromium oxide and the silica-alumina support. tandfonline.com These interactions can lead to the formation of specific active sites, such as chromosiloxane bonds, which are believed to be essential for catalytic activity. tandfonline.com The choice of support and its pre-treatment (e.g., calcination temperature) significantly affect the catalyst's performance. nih.gov

The design of supported catalysts involves methods like impregnation, where a support is treated with a solution of the catalyst precursor, or co-precipitation. wikipedia.org For instance, the Phillips catalyst is activated by heating in a stream of hot air, which prepares the chromium oxide sites on the silica surface. wikipedia.org The table below shows examples of supported chromium catalyst systems.

Table 2: Examples of Supported Chromium Catalyst Systems

Catalyst System Support Material Application
Phillips Catalyst Silica (SiO₂) Ethylene Polymerization
Chromium Oxide Catalyst Silica-Alumina (SiO₂-Al₂O₃) Propene Polymerization
Chromium Complex Silica (SiO₂) Alkene Oxidation

Data sourced from multiple studies on chromium catalysis. rsc.orgnih.govtandfonline.com

The phenomenon of "spillover," where reactive species migrate from the catalyst particle to the support surface, further highlights the active role of the support in the catalytic process. wikipedia.org

Energy Storage and Battery Chemistry Applications

Calcium chromate has found a niche application in the field of energy storage, specifically in thermal batteries. nih.gov It is used as a depolarizer, or cathode material, in these specialized power sources. wikipedia.orgnih.gov Thermal batteries are designed to remain inert until activated by a high-temperature pyrotechnic heat source, which melts a solid salt electrolyte, allowing the battery to generate power. techniques-ingenieur.fr

These batteries are valued for their ability to deliver high specific power (on the order of several hundred watts per kilogram) and their long, reliable shelf life. techniques-ingenieur.fr The calcium chromate battery, which often uses a molten salt electrolyte, was initially developed for military applications that require a rapid activation time and high power output for a short duration. techniques-ingenieur.fr In this system, calcium chromate serves as the oxidizing agent (cathode) that reacts with a reactive metal anode, such as calcium or iron, to produce an electrical current.

Electrochemical Performance of Chromate Cathode Materials

Calcium chromate has been a significant cathode material, particularly in the field of thermally activated batteries. These primary, reserve electrochemical power sources are designed for single use over a short duration, typically measured in minutes. The battery remains inert with a solid-state electrolyte until an internal pyrotechnic heat source is ignited, melting the electrolyte and enabling electrochemical reactions. osti.gov The dihydrate form of calcium chromate, CaCrO₄·2H₂O, loses its water at 200°C, meaning the anhydrous form, CaCrO₄, is the active component at the high operating temperatures of thermal batteries, which are often between 475°C and 550°C. wikipedia.orgresearchgate.net

In these batteries, a calcium metal anode is typically paired with the calcium chromate cathode. osti.gov The electrolyte is commonly a eutectic mixture of lithium chloride and potassium chloride, which becomes ionically conductive upon melting. google.com The fundamental electrochemical reaction involves the reduction of hexavalent chromium (Cr(VI)) in the cathode. osti.gov

Research into the electrochemical performance of chromate-based cathodes has provided insights into their operational characteristics. While specific capacity data for CaCrO₄ is not extensively detailed in public literature, performance data for related chromium(V) compounds, which are formed as intermediate products during the discharge of CaCrO₄, offer a valuable reference. researchgate.net For instance, cells constructed with these related materials demonstrate the general voltage and longevity that can be expected from this class of cathodes under high-temperature conditions.

The following table summarizes the performance of cells using calcium-chromium(V)-oxide compounds as cathodes, which are chemically related to the discharge products of calcium chromate.

Cathode MaterialAnode MaterialElectrolyteOperating TemperaturePerformance CharacteristicsSource
Ca₅(CrO₄)₃ClCalcium (Ca)LiCl/KCl Eutectic500°CCell voltage remained above 2.0 V for 25 minutes under a 7.9 ohm load. google.com
Ca₅(CrO₄)₃OHLi-Si AlloyLiCl/KCl Eutectic500°CCell voltage remained above 2.0 V for 61 minutes at a discharge current density of 32 mA/cm². google.com
Ca₅(CrO₄)₃OHCaLi₂ AlloyLiCl/KCl Eutectic500°CCell voltage remained above 2.0 V for 73 minutes at a discharge current density of 32 mA/cm². google.com

The performance of Ca/CaCrO₄ thermal batteries can be sensitive to the processing and chemical composition of the cathode mix, which often includes the calcium chromate depolarizer, the eutectic electrolyte, and a silica binder. researchgate.net Variations in the physical properties of the calcium chromate powder, such as particle size, can influence performance by affecting dissolution kinetics in the molten salt electrolyte. researchgate.netresearchgate.net

Degradation Mechanisms in Battery Systems

A key degradation pathway involves the reduction of the CaCrO₄ cathode. google.com During the electrochemical process, the hexavalent chromium (Cr(VI)) is reduced, ultimately forming products such as chromium(III) oxide (Cr₂O₃). google.com This reaction leads to a buildup in the concentration of oxide ions (O²⁻) within the cathode. The potential of the Cr(III)/Cr(VI) electrochemical couple is directly affected by this change in oxide ion concentration, resulting in a drop in the cell's electromotive force (voltage) as the discharge proceeds. google.com

Another significant factor is the reactivity and physical state of the cathode material at high temperatures. The performance and stability of Ca/CaCrO₄ batteries can show considerable variability depending on the properties of the specific lot of calcium chromate used. researchgate.net The dissolution rate of calcium chromate in the molten electrolyte is a critical parameter. researchgate.net Finer CaCrO₄ particles, for example, exhibit enhanced dissolution kinetics. researchgate.net This rapid dissolution can increase the rate of chemical reactions at the anode, leading to excessive heat generation. researchgate.net If the battery's internal temperature rises too high, typically exceeding 650°C, it can lead to battery failure. researchgate.net

Furthermore, side reactions during discharge can lead to the formation of intermediate compounds and other issues. In thermal batteries using a LiCl-KCl electrolyte, the electrochemical reduction of CaCrO₄ can lead to the formation of an intermediate chromium(V) compound, Ca₅(CrO₄)₃Cl. researchgate.net Additionally, interactions between the calcium anode and lithium ions from the electrolyte can form a liquid Ca-Li alloy, which increases the risk of internal shorting. researchgate.net

The main degradation mechanisms are summarized in the table below.

Degradation MechanismDescriptionEffect on PerformanceSource
Cathode Reduction & Oxide Ion BuildupThe reduction of CaCrO₄ (Cr(VI)) to Cr₂O₃ (Cr(III)) increases the concentration of O²⁻ ions in the cathode.Causes a drop in the cell's electromotive force (voltage). google.com
Excessive Heat GenerationEnhanced dissolution kinetics of fine CaCrO₄ particles can accelerate chemical reactions at the anode, generating excess heat.Can lead to battery failure if stack temperature exceeds critical limits (~650°C). researchgate.net
Formation of Intermediate CompoundsSide reactions during discharge can form stable intermediate compounds, such as Ca₅(CrO₄)₃Cl.Alters the intended electrochemical pathway. researchgate.net
Liquid Alloy FormationThe calcium anode can react with lithium from the LiCl-KCl electrolyte to form a liquid Ca-Li alloy.Increases the risk of internal short circuits. researchgate.net

Remediation Strategies for Chromium Contamination: a Focus on Calcium Chromate Dihydrate Contexts

Chemical Reduction Technologies for Hexavalent Chromium

Chemical reduction is a widely employed strategy for remediating Cr(VI) contamination. This process involves the conversion of the highly soluble and toxic Cr(VI) to the less toxic and less mobile trivalent chromium (Cr(III)). The resulting Cr(III) is then typically precipitated out of the solution.

Application of Calcium Polysulfide for Cr(VI) Remediation

Calcium polysulfide (CaSx) has proven to be an effective reducing agent for Cr(VI) in contaminated groundwater and high-lime chromite ore processing residue (COPR). nih.govresearchgate.net Laboratory studies have demonstrated its ability to quantitatively and rapidly reduce Cr(VI) to Cr(III) across a broad pH range of 8 to 12.5, which is characteristic of many contaminated sites. nih.govresearchgate.net This method is advantageous as it can also effectively precipitate Cr(III)-organic complexes that may be present in the groundwater. nih.govresearchgate.net

The reaction kinetics between Cr(VI) and calcium polysulfide follow a second-order rate model, distinguishing it from the first-order reaction observed with sulfide (B99878) alone. nih.gov The reaction rate is influenced by both pH and the presence of oxygen. nih.gov Under anaerobic conditions, the rate increases as the pH decreases from 8.5 to 5.5. nih.gov In aerobic environments, the maximum reaction rate is observed at a pH of 7. nih.gov The presence of oxygen can lead to the formation of thiosulfates, which also contribute to the reduction of Cr(VI). nih.gov This suggests that calcium polysulfide may have a longer-lasting reducing capacity in subsurface environments compared to simple sulfides, especially at neutral to basic pH levels. nih.gov

Parameter Condition Effect on Cr(VI) Reduction by Calcium Polysulfide Reference
pH (Anaerobic)5.5 - 8.5Reaction rate increases as pH decreases. nih.gov
pH (Aerobic)7Maximum reaction rate observed. nih.gov
OxygenPresentCan lead to the formation of thiosulfates, which also reduce Cr(VI). nih.gov

Efficacy of Ferrous Compounds and Other Inorganic Reductants

Ferrous compounds, particularly ferrous sulfate (B86663) (FeSO4), are commonly used for the reduction of Cr(VI) to Cr(III). msu.ruacs.orgnih.gov This process is typically followed by coagulation and filtration to remove the resulting Cr(III) and Fe(III) precipitates. msu.ruacs.orgnih.gov Pilot-scale studies have shown that this technology can effectively reduce high influent concentrations of Cr(VI) to below detectable levels. msu.ruacs.org Complete reduction can be achieved with Fe(II) doses that are 10 to 50 times the concentration of Cr(VI), even in the presence of significant dissolved oxygen. msu.ruacs.org

However, the effectiveness of ferrous sulfate can be limited in certain conditions, such as in the treatment of high-lime COPR. nih.gov The high pH of COPR (typically between 11 and 12) causes the ferrous iron (Fe(II)) to precipitate before it can effectively reduce the Cr(VI). nih.gov Furthermore, the sulfate ions from FeSO4 can exchange with chromate (B82759) ions in minerals like hydrocalumite, potentially leading to an increased leaching of Cr(VI). nih.gov

Other inorganic reductants that have been investigated include sodium sulfite, sodium polysulfide, and zero-valent iron (ZVI). researchgate.netnih.gov ZVI, in particular, has a low standard redox potential, making it an efficient reductant for Cr(VI). nih.govenviroforensics.com

Reductant Advantages Limitations Reference
Ferrous SulfateEffective at reducing Cr(VI) to Cr(III).Ineffective in high pH environments like COPR; can increase Cr(VI) leaching. msu.ruacs.orgnih.govnih.gov
Zero-Valent Iron (ZVI)Efficient reductant due to low redox potential.Potential for agglomeration. nih.govenviroforensics.com
Sodium Sulfite/PolysulfideEffective in reducing Cr(VI).May have shorter residence time compared to calcium polysulfide. researchgate.net

Advanced Reductant Systems and Reaction Optimization

Research into advanced reductant systems aims to overcome the limitations of traditional methods. One approach involves the use of thiourea (B124793) dioxide (TD), which can facilitate the simultaneous reduction of Cr(VI) and precipitation of Cr(III). nih.gov The effectiveness of TD can be enhanced by using it in a two-component system with ethanolamine (B43304) (MEA), which promotes the generation of a more reactive isomer of TD. nih.gov This system is particularly effective in the pH range of 8 to 12. nih.gov

Solidification and Stabilization Approaches

Solidification and stabilization (S/S) are remediation technologies that aim to immobilize contaminants within a solid matrix, thereby reducing their mobility and bioavailability. This is often achieved by physically binding the waste or by inducing chemical reactions that form insoluble compounds.

Precipitation and Encapsulation with Calcium-Based Materials

Calcium-based materials are frequently used in S/S processes for chromium contamination. The addition of lime (calcium hydroxide) can lead to the formation of calcium silicate (B1173343) hydrate (B1144303) (CSH) and calcium aluminum hydrate (CAH) in the presence of materials like clay minerals, which act as effective stabilizers for heavy metals. mdpi.com

In the context of chromium, the formation of sparingly soluble calcium chromate (CaCrO4) is a key precipitation reaction. wikipedia.org Calcium chromate dihydrate (CaCrO4·2H2O) is a bright yellow solid that is slightly soluble in water. nih.gov The formation of this compound can effectively immobilize Cr(VI). However, it's important to note that under certain conditions, this process can be reversed.

Role of Cementitious Materials in Chromium Immobilization

Cementitious materials are widely used for the solidification and stabilization of chromium-laden wastes. researchgate.net The high pH environment of cement promotes the precipitation of chromium as hydroxides. Furthermore, chromium can be incorporated into the mineral structure of the hydrated cement paste. mdpi.com

Adsorption-Based Remediation Using Novel Sorbents

Adsorption is a widely utilized and cost-effective method for the removal of toxic chromium species from contaminated water. nih.gov The process relies on the high efficiency, ease of implementation, and facile design of various adsorbent materials. nih.gov Novel adsorbents are continually being developed to improve upon the limitations of traditional materials, such as lower adsorption efficiency. nih.gov

Research has explored a variety of materials for their potential in chromium adsorption, including:

Bio-adsorbents: Derived from low-cost agricultural waste, these materials, also known as biosorbents, have shown effectiveness in removing and recovering heavy metal contaminants like chromium ions. nih.gov Examples include materials derived from fruit bio-composites, fungi, leaves, and oak bark char. nih.govdoaj.org Bacterial cellulose, with its inherent hydroxyl and carbonyl functional groups, is another promising biosorbent, demonstrating significant cation exchange capabilities for removing contaminants. mdpi.com

Activated Carbons: These materials are noted for their high surface area and well-developed microporous structure, making them common adsorbents for chromium. nih.gov

Nanocomposites: Materials like iron-based nanocomposites, magnetic manganese-multiwalled carbon nanotubes, and copper-based nanocomposites have been shown to be effective for chromium adsorption. nih.govdoaj.org Iron oxide functionalized calcium carbonate (IO@CaCO3) nanocomposites, in particular, have demonstrated high heterogeneous adsorption capacity. nih.govdoaj.org

Polymers and Other Materials: Polyaniline and graphene oxide functionalized with amino acids are among other novel materials that have shown high adsorption capacities for chromium. nih.govdoaj.org

The effectiveness of these adsorbents is influenced by several operational parameters, including the initial concentration of chromium, temperature, pH, contact time, and the dosage of the adsorbent. doaj.org For instance, the adsorption capacity of an adsorbent generally increases with its specific surface area. nih.gov

Table 1: Comparison of Novel Adsorbents for Chromium (VI) Removal

Adsorbent Type Examples Key Features
Bio-adsorbents Fruit bio-composite, Fungi, Bacterial Cellulose Low-cost, derived from agricultural waste, effective cation exchange. nih.govdoaj.orgmdpi.com
Activated Carbons HCl-treated dry fruit waste, Rice waste-derived biochar High surface area, microporous structure. nih.govdoaj.org
Nanocomposites Iron-based, Magnetic manganese-multiwalled carbon nanotubes, IO@CaCO3 High adsorption capacity, high heterogeneous adsorption capacity. nih.govdoaj.org

| Polymers | Polyaniline functionalized transition metals | Effective in achieving high adsorption capacity. nih.govdoaj.org

Innovative Remediation Methodologies

In addition to adsorption, several innovative methodologies are being employed and developed for the remediation of chromium contamination, particularly focusing on the transformation of the highly toxic and mobile hexavalent chromium (Cr(VI)) to the less toxic and less mobile trivalent chromium (Cr(III)). enviroforensics.com

Electrokinetic Remediation Techniques

Electrokinetic remediation is an in-situ technology that uses a low-level direct electrical current to move contaminants in soil and groundwater. ingentaconnect.comasme.org This method is particularly advantageous for treating fine-grained and low-permeability soils. asme.orgresearchgate.net The primary transport mechanisms involved are electromigration (movement of ions) and electro-osmosis (movement of water). asme.org

In the context of chromium contamination, chromate anions (a form of Cr(VI)) are transported towards the anode (positive electrode). nih.gov The efficiency of this process can be significantly influenced by factors such as the pH of the soil and the type of purging solutions used at the electrodes. researchgate.net For example, maintaining the pH of the anolyte (the solution at the anode) can promote the release and migration of Cr(VI). nih.gov

Research has shown that coupling electrokinetic remediation with a permeable reactive barrier (PRB) can enhance removal efficiency. rsc.org In one study, a three-dimensional electrode setup combined with a PRB filled with zero-valent iron and zeolite demonstrated improved leaching and removal rates of chromium from contaminated soil. rsc.org The use of citric acid as a complexing agent has also been shown to improve chromium removal by keeping the soil pH below the precipitation limit for chromium. asme.org

Table 2: Research Findings on Electrokinetic Remediation of Chromium

Study Focus Key Findings Reference
3D Electrokinetic Remediation with PRB Coupling a 3D electrode with a PRB containing zero-valent iron and zeolite improved Cr removal. rsc.org
pH Control in Anodic Reservoir Maintaining anolyte pH at 6 promoted Cr(VI) release and adsorption on immobilized tannin. nih.gov
Influence of Purging Solutions The type of anolyte and catholyte, applied voltage, and soil pH significantly impact Cr removal efficiency. researchgate.net
Effect of Treatment Time Cr(VI) migration towards the anode increased with treatment time, achieving 59% removal in 8 days. ingentaconnect.com
Use of Citric Acid Citric acid as a buffer and complexing agent enhanced Cr removal by preventing precipitation. asme.org

Biological Approaches for Chromium Transformation (Microbial Reduction)

Bioremediation utilizes microorganisms to reduce the toxic Cr(VI) to the less harmful Cr(III). nih.gov This process can occur both aerobically and anaerobically by a wide range of bacteria, yeasts, and algae. nih.gov These microorganisms can be naturally present in the contaminated site (indigenous) or introduced. nih.gov The enzymatic reduction of Cr(VI) is a key mechanism, with enzymes like chromate reductase playing a significant role. mdpi.com

The effectiveness of microbial reduction can be influenced by environmental conditions. For instance, excess moisture leading to saturated conditions can promote the complete removal of Cr(VI), though re-oxidation can occur under dry conditions. nih.gov Studies have shown that stimulating indigenous microorganisms with a culture medium can significantly enhance Cr(VI) reduction in soil. csu.edu.cn

Research has identified specific bacterial strains, such as Klebsiella sp. and Rhizobium sp., that exhibit high Cr(VI) reduction capabilities. mdpi.comnih.gov In addition to direct enzymatic reduction, microbial activity can also lead to the formation of reductive compounds like hydrogen sulfide (H₂S) and ferrous iron (Fe(II)), which can then chemically reduce Cr(VI). nih.gov

Integrated Remediation Systems and Multi-Barrier Approaches

To address the complexities of chromium-contaminated sites, integrated remediation systems that combine multiple technologies are often the most effective approach. epa.gov These systems can target different zones of a contaminant plume, such as the source zone, the concentrated plume, and the diluted plume. epa.gov

An example of an integrated approach is the combination of adsorption with a microbial fuel cell (A-MFC). nih.gov In one study, Platanus acerifolia leaves were first used as an adsorbent for Cr(VI) and then utilized in an MFC to further treat the contaminated soil and groundwater, achieving a 40% removal of Cr(VI) from the soil column. nih.gov Another approach involves combining chemical reduction with microbial stabilization to prevent the re-oxidation of Cr(III) back to Cr(VI). noaa.gov

Permeable reactive barriers (PRBs) are a key component of many integrated systems. epa.gov These barriers are installed in the subsurface to intercept and treat contaminated groundwater as it flows through. epa.gov The reactive materials within the PRB can facilitate chemical reduction, adsorption, or biological degradation of contaminants.

Fate of Immobilized Chromium and Long-Term Stability Assessments

A critical aspect of chromium remediation, particularly for strategies involving the in-situ immobilization of chromium, is the long-term stability of the treated chromium. The goal is to ensure that the less toxic Cr(III) does not re-oxidize to the mobile and toxic Cr(VI). enviroforensics.com

Environmental Durability of Remediation Products

The long-term effectiveness of remediation depends on the durability of the immobilized chromium products under varying environmental conditions. nih.gov The stability of Cr(III) is highly dependent on pH and the presence of oxidizing agents like manganese oxides. nih.govnih.gov Under moderately alkaline to slightly acidic conditions, Cr(III) is relatively immobile. epa.gov

Studies on self-compacting soils (SCS) as a method for immobilizing hexavalent chromium have shown that over 99% of the incorporated chromium can remain in the SCS samples after washing, indicating high immobilization efficiency. nih.gov However, the potential for re-oxidation of Cr(III) to Cr(VI) remains a concern, especially in environments with fluctuating redox conditions. nih.gov Therefore, long-term monitoring and assessment are crucial to verify the continued stability of the remediation.

Research into the stability of chromium complexes has shown that their absorption and stability can vary significantly. nih.gov This highlights the need for thorough investigation into the long-term behavior of the specific chromium compounds formed during remediation to ensure the environmental safety of the chosen strategy.

Leaching Behavior of Treated Contaminants

The environmental fate and mobility of chromium, particularly in the hexavalent form (Cr(VI)), are closely linked to the leaching behavior of its compounds. When contaminants are treated and stabilized in the form of calcium chromate, its subsequent leaching potential becomes a critical factor in assessing the long-term effectiveness of the remediation strategy. The dissolution and mobility of calcium chromate are governed by a variety of physicochemical parameters, primarily the pH of the surrounding medium and the composition of the matrix in which it is contained.

Calcium chromate is characterized as slightly soluble in water. noaa.gov The dihydrate form (CaCrO₄·2H₂O) exhibits greater water solubility compared to its anhydrous counterpart. wikipedia.org This inherent solubility is a key determinant of its tendency to leach from treated materials into the environment.

Influence of pH on Leaching

The pH of the leaching solution, such as rainwater or groundwater, is a dominant factor controlling the dissolution of calcium chromate. Research demonstrates a distinct relationship between pH and the extent of chromium leached from contaminated materials.

In acidic conditions, the solubility of calcium chromate increases significantly. researchgate.net Studies on the dissolution of pure calcium chromate in sulfuric acid solutions show that the dissolution ratio can reach 100% at a pH between 1.92 and 4.07. researchgate.net However, in the context of contaminated soils, the leaching of Cr(VI) may be limited at very low pH levels (below 2.5). capes.gov.br This is attributed to the increased adsorption of Cr(VI) onto soil particles and its chemical reduction to the less mobile trivalent chromium (Cr(III)) by substances like organic matter and ferrous iron, processes that are favored at low pH. capes.gov.br

Conversely, leaching of Cr(VI) becomes significant in moderately acidic to highly alkaline environments. capes.gov.br In studies of chromite ore processing waste (COPW), the highest leaching efficiency for Cr(VI) was achieved using a highly alkaline influent water with a pH of 12.0. nih.gov Similarly, significant leaching from chromium-contaminated soil was observed in the pH range of 4.5 to 12. capes.gov.br In alkaline solutions, the dissolution ratio of calcium chromate gradually increases as the pH rises from 8.5 to 12. researchgate.net

The effect of pH on the dissolution of calcium chromate is summarized in the table below.

pH RangeObservationReference
< 2.5No detectable Cr(VI) leached from contaminated soil due to adsorption and reduction. capes.gov.br
1.92 - 4.07Dissolution ratio of pure CaCrO₄ can reach 100% in acidic solutions. researchgate.net
4.5 - 12Significant Cr(VI) leaching observed from contaminated soil. capes.gov.br
5.48 - 7.26Dissolution ratio of pure CaCrO₄ falls to 50-55% in weakly acidic/neutral solutions. researchgate.net
8.5 - 12Dissolution ratio of pure CaCrO₄ gradually increases with increasing alkalinity. researchgate.net
12.0Highest Cr(VI) leaching efficiency observed from chromite ore processing waste. nih.gov

Leaching in Different Media

The matrix containing the calcium chromate plays a crucial role in its leaching behavior. The interaction with soil components or its encapsulation within a cementitious binder significantly alters its mobility.

In soil systems, the presence of organic matter can decrease the amount of Cr(VI) leached by reducing it to the less soluble Cr(III) form. capes.gov.br The type of soil also has an influence; for instance, mixing treated chromite ore processing waste with clayey soils is considered a viable disposal alternative due to the binding capacity of clay. nih.gov

In cement-based stabilization, the high pH of the cement pore solution (typically >12) influences chromate solubility. The leaching of Cr(VI) from cementitious materials is primarily caused by the dissolution of chromate within this alkaline environment. researchgate.net However, the cement matrix can also bind chromate, often by forming less soluble phases like CrO₄-ettringite, which is stable in a pH range of approximately 10.5 to 12.5. researchgate.netresearchgate.net At very high chromate concentrations, a mixed solid phase of CaCrO₄-CaSO₄·2H₂O may also precipitate, further controlling the release of chromate. researchgate.netresearchgate.net The leaching of calcium ions from the cement matrix itself can increase porosity over time, which may negatively affect the long-term containment of the stabilized contaminants. nih.gov

The findings from leaching studies in different contaminated media are detailed below.

MediumLeaching ConditionsKey FindingsReference(s)
Chromite Ore Processing Waste (COPW)Leached with acidic (pH 4.78), neutral (pH 7.0), and alkaline (pH 12.0) water.Maximum total Cr removal with acidic water when mixed with manure. Highest Cr(VI) leaching with alkaline water. nih.gov
Chromium-Contaminated SoilBatch leaching with simulated rainwater (pH 2.0 to 12.0).Significant Cr(VI) leaching between pH 4.5 and 12. Organic matter reduces Cr(VI) leaching. capes.gov.br
Cement-Based MaterialsDoped with CaCrO₄ and equilibrated.Chromate binding is effective, with CrO₄-ettringite as the solubility-limiting phase. Strong binding occurs between pH 10.5 and 13.5. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of Calcium Chromate Dihydrate

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical (QM) studies are fundamental to understanding the intrinsic properties of calcium chromate (B82759) dihydrate. These ab initio methods solve the Schrödinger equation for the system to provide a detailed description of the electron density distribution and the nature of the chemical bonds. For calcium chromate dihydrate, QM calculations would elucidate the interactions between the calcium cation (Ca²⁺), the chromate anion (CrO₄²⁻), and the water molecules of hydration.

Key areas of investigation in QM studies would include:

Bonding Analysis: Determining the character of the ionic bond between the Ca²⁺ and CrO₄²⁻ ions and the covalent bonds within the chromate anion.

Hydration Structure: Analyzing the coordination of water molecules around the calcium cation and the hydrogen bonding network involving the chromate anion and other water molecules.

Electronic Properties: Calculating the band gap and density of states to predict the material's electronic and optical properties.

While specific QM research focused solely on this compound is not extensively detailed in publicly available literature, these computational techniques are standard for characterizing crystalline solids and provide the foundational parameters often used in higher-level simulations.

Molecular Dynamics Simulations of Crystal Growth and Surface Interactions

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for studying dynamic processes such as crystal nucleation, growth, and interactions with the surrounding solution. These simulations can grant access to phenomena on time and length scales that are challenging to observe experimentally. illinois.edu

MD simulations of crystal growth typically model the attachment of ions from a supersaturated solution onto a growing crystal surface. Such simulations can reveal:

Growth Mechanisms: Whether growth occurs in an ion-by-ion fashion or through the attachment of larger pre-nucleated clusters. illinois.edu

Surface-Specific Interactions: How water molecules structure themselves at the crystal-solution interface and the energetic barriers for ion desolvation and integration into the crystal lattice. rsc.org

Influence of Impurities: How other ions or organic molecules in the solution can adsorb to crystal surfaces, potentially inhibiting or altering growth patterns.

Although direct MD studies on this compound are not prominent, research on analogous systems like calcium oxalate (B1200264) dihydrate and calcite provides a framework for understanding the process. For instance, MD simulations have shown that the structure of water near a calcite surface exhibits oscillatory density behavior extending several angstroms into the solution, which in turn controls further ion adsorption. rsc.org Simulations also face challenges; as a crystal grows in a simulation box, the depletion of solute can lead to a drop in concentration, an effect that must be carefully managed to mimic bulk solution conditions. researchgate.net

Thermodynamic Modeling of Phase Equilibria and Reaction Energetics

Thermodynamic modeling is used to predict the stability of different phases and the energy changes associated with chemical reactions under various conditions of temperature, pressure, and composition. For calcium chromate, these models are crucial for understanding its formation, dissolution, and long-term stability. nist.gov By minimizing the total Gibbs energy of a system, these models can predict which solid phases are stable and their equilibrium compositions. nist.gov

Thermodynamic data, such as the standard enthalpy of formation and Gibbs free energy of formation, are essential inputs for these models. Experimental work has been conducted to determine these values for anhydrous calcium chromate (CaCrO₄). researchgate.net This data allows for the calculation of phase diagrams and reaction equilibria, which are critical for both industrial applications and geochemical modeling. nist.gov

A key thermodynamic parameter for a sparingly soluble salt like calcium chromate is its solubility product (Ksp). This value governs the equilibrium concentration of its ions in a solution.

Thermodynamic Data for Calcium Chromate
ParameterValueSource
Solubility Product (log Ksp) of CaCrO₄-3.66 ± 0.04 researchgate.net
Calculated log K from ΔfG° of solid CaCrO₄-3.15 researchgate.net

The pH of the solution dictates the dominant chromium species. Modeling efforts must account for these speciation reactions to accurately predict solubility. For example, in highly alkaline solutions (pH 10.5 to 13.5), chromate binding is strong, whereas at a pH below 10, the destabilization of other phases can affect chromate chemistry. researchgate.net The presence of other ions in solution can also form complexes with Ca²⁺ or CrO₄²⁻, altering the free ion activities and thereby increasing the compound's apparent solubility. mdpi.com Geochemical modeling software utilizes thermodynamic databases to simulate these complex equilibria and predict calcium chromate solubility in diverse environments like natural waters or industrial process fluids. researchgate.net

Calcium chromate can form solid solutions with other isostructural minerals, where one ion substitutes for another within the crystal lattice. A notable example is the formation of a mixed solid solution with gypsum (CaSO₄·2H₂O), creating a Ca(CrO₄,SO₄)·2H₂O phase. researchgate.net The partitioning behavior describes how the substituent ion (in this case, chromate or sulfate) is distributed between the aqueous solution and the solid phase during crystallization.

This behavior is quantified by a partitioning coefficient (D), which is the ratio of the mole fractions of the substituent in the solid phase to that in the aqueous phase. An effective partitioning coefficient can be influenced by kinetic factors such as the rate of crystal growth, which is linked to the supersaturation level of the solution. researchgate.net

Studies on analogous systems, such as the partitioning of cadmium in calcite (CaCO₃), demonstrate that the partitioning coefficient is not always constant. researchgate.net In the calcite system, the effective distribution coefficient for cadmium was found to be inversely related to the supersaturation level, suggesting that slower crystal growth near equilibrium conditions can lead to greater incorporation of the trace element. researchgate.net A similar relationship could be expected for the chromate-sulfate system, where the partitioning of chromate into a growing gypsum crystal would depend on the crystallization rate.

Illustrative Partitioning Behavior in a Ca-Based Solid Solution System ((Cd,Ca)CO₃)
Supersaturation at Nucleation (log Ω)Effective Distribution Coefficient (DCd)Reference
~0.5~100 researchgate.net
~1.0~50 researchgate.net
~1.5~20 researchgate.net

This table illustrates the principle that partitioning can be highly dependent on the solution's saturation state, a key consideration for modeling the fate of chromate in systems where co-precipitation with sulfate (B86663) minerals occurs. researchgate.net

Q & A

Q. What are the established synthesis methods for calcium chromate dihydrate, and how can purity be optimized?

this compound is synthesized via a salt metathesis reaction between sodium chromate (Na₂CrO₄) and calcium chloride (CaCl₂) in aqueous solution. The reaction proceeds as: Na₂CrO₄ + CaCl₂ → CaCrO₄ + 2 NaCl To optimize purity:

  • Use stoichiometric ratios of reactants with high-grade reagents (≥99% purity).
  • Control crystallization by slow evaporation at 25–30°C to favor dihydrate formation over anhydrous or monohydrate phases.
  • Wash precipitates with cold deionized water to remove residual NaCl and unreacted precursors .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

  • X-ray Diffraction (XRD): Confirm crystalline phase identity using reference ICDD patterns (e.g., ICDD 00-01-0382 for CaCrO₄·2H₂O) to distinguish between dihydrate, monohydrate (CaCrO₄·H₂O), and anhydrous chromatite (CaCrO₄) .
  • Thermogravimetric Analysis (TGA): Monitor dehydration behavior; dihydrate loses water at ~100–200°C, forming anhydrous CaCrO₄ .
  • Elemental Analysis: Quantify chromium (Cr) and calcium (Ca) via ICP-OES to validate stoichiometry .

Q. How does environmental humidity affect the stability of this compound during storage?

this compound is hygroscopic and can absorb moisture, leading to deliquescence or phase transformation. For stability:

  • Store in airtight containers with desiccants (e.g., silica gel).
  • Monitor humidity levels (<40% RH) to prevent unintended hydration/dehydration cycles .

Advanced Research Questions

Q. What kinetic models are suitable for studying the dehydration mechanism of this compound?

  • Apply isoconversional methods (e.g., Friedman or Kissinger-Akahira-Sunose) to analyze TGA data under non-isothermal conditions.
  • Determine activation energy (Eₐ) and pre-exponential factor (A) to elucidate dehydration pathways (e.g., nucleation-growth vs. diffusion-controlled processes).
  • Compare with analogous ionic hydrates like calcium sulfate dihydrate, where dehydration kinetics are influenced by water vapor pressure and temperature gradients .

Q. How can contradictions in decomposition data between laboratory and field studies be resolved?

Discrepancies often arise from differences in sample history (e.g., hydration state) or environmental exposure. Mitigation strategies include:

  • Replicating experiments under controlled humidity and temperature (e.g., using a humidity chamber).
  • Characterizing field samples with XRD to identify coexisting phases (e.g., chromatite vs. dihydrate) that alter decomposition behavior .

Q. What methodologies are effective for studying chromium leaching from this compound in cementitious matrices?

  • Simulate leaching using TCLP (Toxicity Characteristic Leaching Procedure) or pH-static leaching tests to assess Cr(VI) mobilization under varying pH (4–12).
  • Analyze leachates with ion chromatography (IC) or UV-Vis spectroscopy (diphenylcarbazide method) to quantify soluble Cr(VI).
  • Correlate leaching rates with cement hydration products (e.g., calcium silicate hydrates) that immobilize Cr via adsorption or redox reactions .

Q. How can speciation of chromium in this compound be accurately determined during redox reactions?

  • Use X-ray Absorption Near Edge Structure (XANES) spectroscopy to distinguish Cr(VI) from reduced Cr(III) species.
  • Complement with potentiometric titration to track redox potential (Eh) changes during reactions with organic reductants (e.g., alcohols or hydrazine) .

Q. What experimental designs are optimal for probing the oxidizing capacity of this compound in organic systems?

  • Conduct controlled oxidation reactions with model organics (e.g., ethanol or glucose) under inert atmospheres (N₂/Ar) to isolate redox pathways.
  • Monitor reaction intermediates via GC-MS or FTIR and quantify Cr(VI)→Cr(III) reduction using spectrophotometric methods.
  • Vary pH (2–10) to assess its role in modulating oxidation rates and product distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.